molecular formula C17H26N2O3S B6753980 N-[2-(4-propan-2-ylphenoxy)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

N-[2-(4-propan-2-ylphenoxy)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B6753980
M. Wt: 338.5 g/mol
InChI Key: ZZEKIEBWSYIPAX-UHFFFAOYSA-N
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Description

N-[2-(4-propan-2-ylphenoxy)ethyl]-2-azabicyclo[221]heptane-2-sulfonamide is a complex organic compound with a unique structure that combines a bicyclic azabicycloheptane core with a sulfonamide group and a phenoxyethyl side chain

Properties

IUPAC Name

N-[2-(4-propan-2-ylphenoxy)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13(2)15-4-7-17(8-5-15)22-10-9-18-23(20,21)19-12-14-3-6-16(19)11-14/h4-5,7-8,13-14,16,18H,3,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEKIEBWSYIPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCNS(=O)(=O)N2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-propan-2-ylphenoxy)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the azabicycloheptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications.

    Introduction of the phenoxyethyl side chain: This step often involves nucleophilic substitution reactions where the phenoxyethyl group is introduced to the azabicycloheptane core.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-propan-2-ylphenoxy)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxyethyl side chain, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-propan-2-ylphenoxy)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a candidate for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-propan-2-ylphenoxy)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenoxy)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
  • N-[2-(4-chlorophenoxy)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

Uniqueness

N-[2-(4-propan-2-ylphenoxy)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propan-2-yl group, for instance, may enhance its lipophilicity and membrane permeability, making it a more effective candidate for certain applications compared to its analogs.

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